molecular formula C12H12ClNO2 B2723472 (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride CAS No. 1393112-57-6

(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride

Cat. No. B2723472
CAS RN: 1393112-57-6
M. Wt: 237.68
InChI Key: BGWXXGCAWFXWAO-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C13H13NO2.ClH . It is a white to off-white powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO2.ClH/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It is stored in a refrigerator . The molecular weight of the compound is 251.71 .

Scientific Research Applications

Fluorescence Derivatisation of Amino Acids

"(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride" has been explored for its potential in fluorescence derivatisation of amino acids. The research by Frade et al. (2007) discusses the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids to evaluate its applicability as a fluorescent derivatising reagent. This approach resulted in amino acid derivatives exhibiting strong fluorescence, which is advantageous for biological assays due to their emission wavelengths and good quantum yields in ethanol and water at physiological pH (Frade, V., Barros, S.A., Moura, J., & Gonçalves, M., 2007).

Synthesis and Anticancer Evaluation

Another significant application involves the synthesis and characterization of derivatives for potential anticancer evaluation. Salahuddin et al. (2014) utilized o-phenylenediamine and naphthalene-1-acetic acid/2-naphthoxyacetic acid as starting materials to synthesize 1,3,4-oxadiazole derivatives. These compounds were subjected to in vitro anticancer evaluation, revealing moderate activity against breast cancer cell lines, highlighting the potential of naphthalene derivatives in developing therapeutic agents (Salahuddin, M., Shaharyar, M., Mazumder, A., & Ahsan, M., 2014).

Enantioselective Synthesis

The research by Mathad et al. (2011) describes an efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of pharmaceuticals like cinacalcet hydrochloride. This study demonstrates the application of "this compound" in producing optically pure intermediates, crucial for the pharmaceutical industry (Mathad, V.T., Shinde, G.B., Ippar, S.S., Niphade, N.C., Panchangam, R.K., & Vankawala, P.J., 2011).

Auxin and Plant Growth Regulation

Research on plant growth regulators such as auxins, which include naphthaleneacetic acid derivatives, plays a crucial role in understanding plant growth and development. The work by Delbarre et al. (1996) focuses on the comparison of mechanisms controlling the uptake and accumulation of naphthalene-1-acetic acid in tobacco cells, providing insights into how plant cells modulate auxin content to influence growth (Delbarre, A., Muller, P., Imhoff, V., & Guern, J., 1996).

Safety and Hazards

The safety data sheet indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Mechanism of Action

    Target of Action

    Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . .

    Biochemical Pathways

    Naphthalene derivatives can potentially interact with multiple biochemical pathways due to their diverse biological activities

properties

IUPAC Name

(2R)-2-amino-2-naphthalen-2-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWXXGCAWFXWAO-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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